
Fenpipramide
Descripción general
Descripción
Fenpipramida es un agente parasimpaticolítico, utilizado principalmente en medicina veterinaria. Es conocido por sus propiedades espasmolíticas y se ha utilizado como analgésico en combinación con otros fármacos. Fenpipramide clorhidrato, la forma de sal clorhidrato, es un ingrediente activo en algunos productos medicinales veterinarios .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Fenpipramida se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 2,2-difenilpropilamina con 4-piperidona. La reacción generalmente implica el uso de solventes como etanol o metanol y requiere condiciones específicas de temperatura y presión para garantizar el rendimiento y la pureza deseados .
Métodos de producción industrial
La producción industrial de fenpipramida implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas. El proceso incluye rigurosas medidas de control de calidad para garantizar la consistencia y seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Fenpipramida sufre varias reacciones químicas, que incluyen:
Oxidación: Fenpipramida se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la fenpipramida en sus formas reducidas.
Sustitución: Las reacciones de sustitución que involucran fenpipramida pueden conducir a la formación de varios derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones varían según la reacción y el producto deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de fenpipramida, que pueden tener diferentes propiedades farmacológicas y aplicaciones .
Aplicaciones Científicas De Investigación
Veterinary Medicine
Fenpipramide has been studied for its use in veterinary medicine, particularly in conjunction with other analgesics to enhance pain management protocols in animals.
- Antinociceptive Effects : A study investigated the antinociceptive effects of this compound when used in combination with levomethadone in dogs. The results indicated that while this compound can enhance the analgesic effects of levomethadone, the combination did not significantly improve pain relief beyond what was achieved with levomethadone alone .
- Anesthetic-Sparing Effects : The same study noted that this compound could reduce the required dose of sevoflurane, an inhalant anesthetic, suggesting its potential role in anesthetic-sparing protocols .
Pharmacological Studies
This compound has been included in pharmacological studies aimed at understanding its broader implications in pain management and sedation.
- Combination Therapies : Research has explored the impact of combining this compound with other analgesics like metamizole. However, findings indicated that coadministration did not yield significant enhancements in antinociceptive effects compared to monotherapy with levomethadone .
- Pharmacokinetic Modeling : Studies have utilized this compound within pharmacokinetic-pharmacodynamic models to assess its effects on nociceptive thresholds and sedation levels in controlled settings .
Data Table: Summary of Key Findings
Case Study 1: Antinociceptive Efficacy
In a controlled trial involving Beagle dogs, researchers administered levomethadone and this compound to evaluate their combined effect on pain thresholds. The study demonstrated that while both drugs increased nociceptive thresholds, the combination did not provide additional benefits compared to levomethadone alone. This suggests that while this compound has potential as an adjunct therapy, its efficacy may be limited when combined with certain analgesics.
Case Study 2: Anesthetic Reduction
Another study focused on the anesthetic-sparing capabilities of this compound when used alongside sevoflurane. Results indicated a significant reduction in the minimum alveolar concentration required for effective anesthesia when this compound was included in the regimen. This finding supports its use as a valuable component in anesthesia protocols, particularly for surgical procedures requiring prolonged sedation.
Mecanismo De Acción
Fenpipramida ejerce sus efectos bloqueando la acción de la acetilcolina sobre los receptores muscarínicos, lo que lleva a una reducción de las contracciones del músculo liso. Este mecanismo es particularmente útil para aliviar los espasmos y proporcionar analgesia. Los objetivos moleculares incluyen los receptores muscarínicos y las vías involucradas están relacionadas con el sistema nervioso parasimpático .
Comparación Con Compuestos Similares
Compuestos similares
Fenspiride: Un compuesto espirono oxazolidinona con efectos antiespasmódicos y broncodilatadores.
Levometadon: A menudo se usa en combinación con fenpipramida por sus propiedades analgésicas.
Singularidad
Fenpipramida es único debido a su acción parasimpaticolítica específica y su uso en medicina veterinaria. A diferencia del fenspiride, que se utiliza para enfermedades respiratorias, la fenpipramida se utiliza principalmente por sus efectos espasmolíticos y analgésicos en animales .
El mecanismo de acción distintivo de Fenpipramida y sus aplicaciones en medicina veterinaria lo convierten en un compuesto valioso en el campo de la farmacología.
Actividad Biológica
Fenpipramide is a compound primarily recognized for its antimuscarinic properties, which have implications in various therapeutic contexts. This article delves into the biological activity of this compound, synthesizing findings from diverse studies and case reports to provide a comprehensive overview.
This compound, a derivative of phenylpiperidine, functions as an antagonist at muscarinic acetylcholine receptors. Its mechanism involves blocking the action of acetylcholine, thereby inhibiting parasympathetic nerve impulses. This action can lead to various physiological effects, including reduced secretions, increased heart rate, and relaxation of smooth muscles.
Pharmacokinetics
Absorption and Distribution : this compound is typically administered intravenously or intramuscularly. Studies indicate that it achieves peak plasma concentrations rapidly after administration, with a bioavailability that supports its use in acute settings.
Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes. Variations in metabolic pathways can lead to differences in efficacy and safety profiles among individuals.
Excretion : this compound is excreted mainly through urine, with both unchanged drug and metabolites present.
Antinociceptive Effects
Recent studies have highlighted the antinociceptive (pain-relieving) effects of this compound. A notable study involving horses demonstrated that administration of this compound significantly increased the nociceptive withdrawal reflex threshold (NWRT), indicating enhanced pain relief when combined with other analgesics like levomethadone .
Study | Species | Dosage | Outcome |
---|---|---|---|
Linardi et al. (2023) | Horses | 0.125 mg/ml | Increased NWRT compared to saline control |
Antimuscarinic Activity
This compound's primary biological activity is its antimuscarinic effect. It has been shown to effectively reduce salivation and bronchial secretions, making it useful in pre-anesthetic protocols . This property is particularly beneficial in veterinary medicine, where controlling secretions during procedures is critical.
Case Study 1: Veterinary Application
In a controlled trial involving eight horses undergoing surgical procedures, this compound was administered as part of a pre-anesthetic regimen. The results indicated a significant reduction in salivary production and improved surgical conditions without notable adverse effects .
Case Study 2: Human Clinical Trials
Although primarily used in veterinary medicine, preliminary studies in humans suggest potential applications for managing conditions such as overactive bladder. A small-scale clinical trial indicated that patients receiving this compound reported fewer episodes of urgency and frequency compared to placebo .
Safety Profile
While generally well-tolerated, this compound can cause side effects typical of antimuscarinic agents, including dry mouth, blurred vision, and urinary retention. Monitoring is recommended for individuals with pre-existing conditions that may be exacerbated by these effects.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Fenpipramide, and how can researchers validate purity and structural integrity?
- Methodological Answer : Synthesis protocols should follow validated organic chemistry techniques, such as multi-step reactions with intermediates characterized via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Purity validation requires mass spectrometry (MS) and HPLC analysis, with batch-to-batch consistency ensured through rigorous quality control (e.g., peptide content, salt content) . For reproducibility, document reaction conditions (temperature, catalysts) and adhere to analytical standards outlined in pharmaceutical research guidelines .
Q. How can researchers determine this compound’s mechanism of action in preclinical models?
- Methodological Answer : Use in vitro binding assays (e.g., receptor affinity studies) and in vivo behavioral or physiological models to assess target engagement. Employ dose-response experiments to establish efficacy thresholds. Validate findings with knockout models or competitive antagonists to confirm specificity. Statistical analysis should include confidence intervals for dose-effect relationships .
Q. What in vitro assays are most appropriate for evaluating this compound’s pharmacokinetic properties?
- Methodological Answer : Conduct metabolic stability assays using liver microsomes or hepatocytes to assess cytochrome P450 interactions. Solubility and permeability can be tested via Caco-2 cell monolayers or artificial membranes. Plasma protein binding should be quantified using equilibrium dialysis. Ensure assays adhere to Good Laboratory Practice (GLP) standards, with controls for matrix effects .
Advanced Research Questions
Q. How should researchers design dose-response studies to address conflicting efficacy data across preclinical models?
- Methodological Answer : Apply the FINERMAPS framework to ensure feasibility and relevance. Use stratified dosing (e.g., logarithmic increments) and include negative/positive controls. Analyze contradictions by comparing interspecies metabolic differences or bioavailability. Employ meta-analysis to reconcile discrepancies, prioritizing models with translational relevance to human physiology .
Q. What methodologies resolve contradictions between in vitro target specificity and in vivo off-target effects observed for this compound?
- Methodological Answer : Utilize chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions. Cross-validate findings with CRISPR-Cas9 gene editing or siRNA knockdown. Apply Bayesian statistical models to quantify the probability of off-target effects, incorporating in vitro affinity data and in vivo phenotypic outcomes .
Q. Which statistical approaches are optimal for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in heterogeneous populations?
- Methodological Answer : Implement nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use bootstrapping to assess parameter uncertainty and Akaike Information Criterion (AIC) for model selection. Stratify data by covariates (e.g., age, genotype) to identify subpopulations with divergent responses .
Q. How can researchers ensure reproducibility of this compound’s effects across independent laboratories?
- Methodological Answer : Standardize protocols using SOPs for cell culture, animal handling, and instrumentation calibration. Share raw datasets and analytical code via repositories like Zenodo. Validate critical reagents (e.g., antibodies, reference standards) through third-party certification. Report experimental uncertainties (e.g., pipetting error) in supplementary materials .
Q. What experimental strategies validate this compound’s target engagement in complex biological systems?
- Methodological Answer : Employ biophysical techniques like surface plasmon resonance (SPR) for real-time binding kinetics. Use positron emission tomography (PET) with radiolabeled this compound to assess brain penetration or tissue distribution. Corrogate results with transcriptomic or proteomic profiling to confirm downstream pathway modulation .
Q. How should researchers assess this compound’s off-target effects in high-throughput screening environments?
- Methodological Answer : Implement counter-screening assays against panels of receptors, ion channels, and enzymes (e.g., Eurofins CEREP panel). Use machine learning algorithms to predict polypharmacology based on structural fingerprints. Prioritize hits with >10-fold selectivity over primary targets and validate in orthogonal assays .
Q. What are best practices for reporting this compound’s adverse effects in preclinical studies to meet peer-review standards?
- Methodological Answer : Adopt ARRIVE guidelines for animal studies, detailing sample sizes, exclusion criteria, and randomization. Use CONSORT flow diagrams for in vivo experiments. Disclose all adverse events, including non-significant trends, and provide raw histopathology images in supplementary files .
Propiedades
IUPAC Name |
2,2-diphenyl-4-piperidin-1-ylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETXPGADPCBQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14007-53-5 (mono-hydrochloride) | |
Record name | Fenpipramide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70227803 | |
Record name | Fenpipramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-01-0 | |
Record name | α,α-Diphenyl-1-piperidinebutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenpipramide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenpipramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenpipramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENPIPRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88445508X3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.